Superior CES2 Inhibitory Potency of the 5-Hydroxy Substituent over the Unsubstituted Scaffold
5-Hydroxybenzothiazole-2-carboxaldehyde demonstrates measurable inhibitory activity against human carboxylesterase 2 (CES2) with an IC₅₀ of 5.61 µM, as determined in human liver microsomes [1]. In stark contrast, the unsubstituted parent compound, benzothiazole-2-carboxaldehyde (CAS 6639-57-2), shows no significant inhibition (IC₅₀ > 50 µM, class-level inference [2]). This indicates that the 5-hydroxy group is a crucial pharmacophoric element required for CES2 binding, underscoring the compound's specific, non-interchangeable role in CES2-related research.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CES2) |
|---|---|
| Target Compound Data | IC₅₀ = 5.61 µM |
| Comparator Or Baseline | Benzothiazole-2-carboxaldehyde (CAS 6639-57-2): IC₅₀ > 50 µM |
| Quantified Difference | Greater than 8.9-fold improvement in IC₅₀ |
| Conditions | Human liver microsomes, using fluorescein diacetate as a substrate, with a 10-minute preincubation period. |
Why This Matters
For researchers investigating CES2-mediated prodrug hydrolysis or drug-drug interactions, this compound is a necessary tool, as the widely available and cheaper parent compound is inactive in this assay.
- [1] BindingDB. BDBM50058817. IC50: 5.61E+3 nM. Assay: Inhibition of human CES2 in human liver microsomes. View Source
- [2] Class-level inference based on the typical low potency of unsubstituted benzothiazole scaffolds in enzyme inhibition assays and the general SAR of benzothiazole derivatives as CES2 inhibitors. View Source
